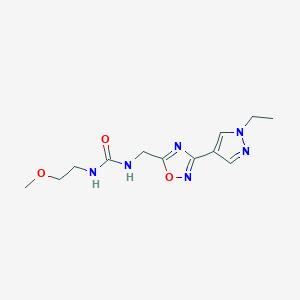

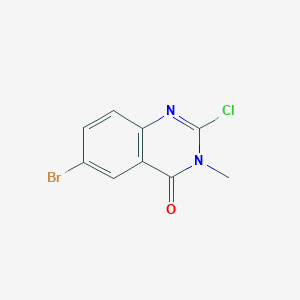

![molecular formula C17H10ClN3O4S2 B2921417 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 300378-52-3](/img/structure/B2921417.png)

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Applications De Recherche Scientifique

High-Performance Polymers

Transparent aromatic polyimides, derived from thiophenyl-substituted benzidines, demonstrate significant promise in materials science due to their high refractive indices, small birefringence, and good thermomechanical stabilities. Such materials, including derivatives from the subject compound, are synthesized through thermal polycondensation and have applications in advanced optics and electronics due to their transparency and colorless nature along with high performance in mechanical stability (Tapaswi et al., 2015).

Anticancer Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their anticancer properties. For instance, novel thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against various human cancer cell lines. The presence of nitro groups and specific substitutions on the aryl ring are crucial for the observed antiproliferative effects, highlighting the importance of molecular modifications for enhanced anticancer activity (Chandrappa et al., 2008).

Antimicrobial and Antifungal Agents

Synthesized derivatives of thiazolidinone, incorporating the core structure of the query compound, have been evaluated for their antimicrobial and antifungal activities. Such studies reveal the potential of these derivatives in treating microbial diseases, offering a basis for developing new therapeutic agents against bacterial and fungal infections (Desai et al., 2013).

Hypoglycemic and Hypolipidemic Activities

Thiazolidinedione analogs, related to the query compound, have been synthesized and assessed for their potential in treating type-2 diabetes. These molecules have demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models, indicating their promise as therapeutic agents for managing diabetes and associated metabolic disorders (Mehendale-Munj et al., 2011).

Antitubercular Activity

Research into 4-thiazolidinone derivatives also encompasses the evaluation of their antitubercular properties. New compounds have been synthesized and screened against Mycobacterium tuberculosis, contributing to the search for more effective treatments for tuberculosis. These studies underscore the versatility of thiazolidinone derivatives in addressing a range of infectious diseases (Samadhiya et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFACTGPSVPMQGQ-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

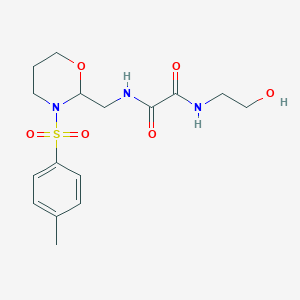

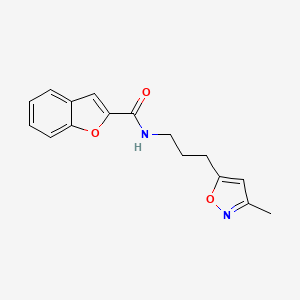

![(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2921335.png)

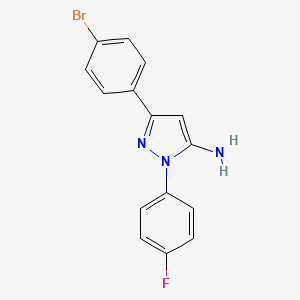

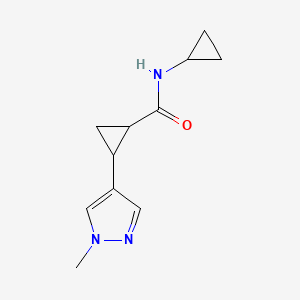

![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)

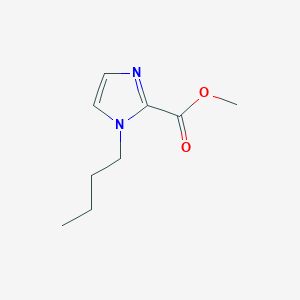

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)

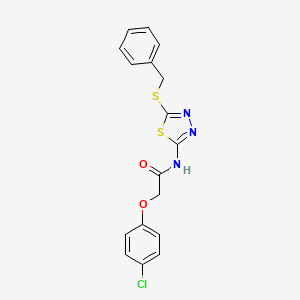

![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)